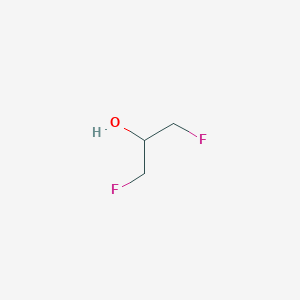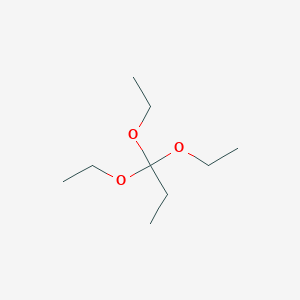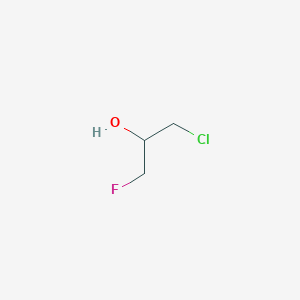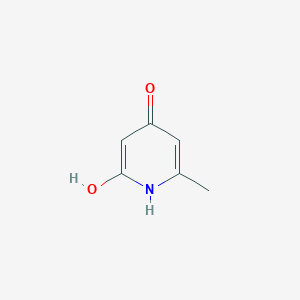
2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) is a compound that has been studied extensively in recent years due to its potential applications in science and medicine. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is composed of a ring of five carbon atoms with one nitrogen atom. This compound has been found to possess a variety of properties that make it a useful tool in the laboratory.
科学研究应用
2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) has a variety of applications in scientific research. It has been used in a number of studies to investigate the effects of various compounds on biological systems. It has also been used in the study of cancer, as it has been found to have an inhibitory effect on the growth of certain types of cancer cells. Furthermore, this compound has been used in the study of enzyme inhibition and has been found to be a potent inhibitor of several enzymes.
作用机制
The mechanism of action of 2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body in order to exert its effects. Specifically, it is thought to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. Additionally, this compound may interact with certain receptors in the body, such as those involved in the regulation of blood pressure.
Biochemical and Physiological Effects
2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an inhibitory effect on the growth of certain types of cancer cells. Additionally, it has been found to have an anti-inflammatory effect, which can be beneficial in the treatment of certain inflammatory conditions. Furthermore, this compound has been found to have an effect on the metabolism of certain drugs and other compounds, as it has been found to interact with certain cytochrome P450 enzymes.
实验室实验的优点和局限性
2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) has several advantages and limitations when used in laboratory experiments. One advantage is that this compound is relatively easy to synthesize, as it can be produced through the Ullmann reaction. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool in the laboratory. However, there are some limitations to this compound. For example, it is not water soluble, meaning that it must be dissolved in an organic solvent in order to be used in experiments. Additionally, this compound is not very stable, meaning that it must be used quickly after synthesis in order to prevent degradation.
未来方向
The potential of 2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) has yet to be fully explored. There are several areas of research that could be further explored in order to better understand the compound and its applications. For example, further research could be conducted to determine the exact mechanism of action of this compound and how it interacts with certain enzymes and proteins. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of cancer or other diseases. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system, as it has been found to interact with certain cytochrome P450 enzymes.
合成方法
2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) is synthesized through a process known as the Ullmann reaction. This reaction involves the condensation of an aromatic halide with an aryl amine in the presence of copper powder. The resulting product is a 2(3H)-pyridinone,4-hydroxy-6-methyl-(9CI) compound. This method has been found to be a reliable and efficient way of synthesizing this compound and is widely used in the laboratory.
属性
IUPAC Name |
2-hydroxy-6-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGSLYHMRQRARV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C=C(N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 419071 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)

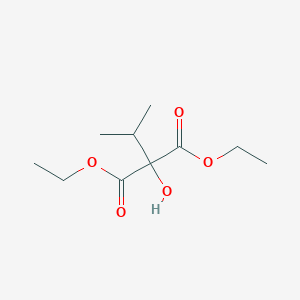
![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)


